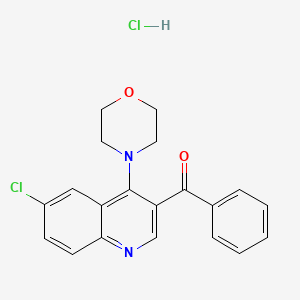
3-Benzoyl-6-chloro-4-(morpholin-4-yl)quinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Benzoyl-6-chloro-4-(morpholin-4-yl)quinoline hydrochloride” is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a type of heterocyclic aromatic organic compound. The quinoline ring is substituted with a benzoyl group at the 3-position, a chlorine atom at the 6-position, and a morpholinyl group at the 4-position .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves the formation of the quinoline core followed by functionalization at the 3, 4, and 6 positions. The benzoyl group could be introduced via a Friedel-Crafts acylation, the chlorine atom could be introduced via electrophilic aromatic substitution, and the morpholinyl group could be introduced via nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic quinoline ring system, with the benzoyl, chloro, and morpholinyl substituents at the 3, 6, and 4 positions respectively. The presence of these functional groups would significantly influence the physical and chemical properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich aromatic ring and the various substituents. The benzoyl group might undergo reactions typical of carbonyl compounds, the chloro group might be displaced in nucleophilic substitution reactions, and the morpholinyl group might participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic ring and the various substituents would likely make it relatively non-polar and insoluble in water. The exact properties would need to be determined experimentally .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Discovery and Development
Quinoline derivatives, such as 3-Benzoyl-6-chloro-4-(morpholin-4-yl)quinoline hydrochloride , are pivotal scaffolds in medicinal chemistry. They are often used as starting points for the synthesis of compounds with potential therapeutic effects. This compound could be explored for its pharmacological properties, possibly leading to the development of new medications for various diseases .
Organic Synthesis: Building Blocks for Complex Molecules
In synthetic organic chemistry, this quinoline derivative can serve as a versatile building block. Its structure allows for various functionalizations, enabling chemists to construct more complex molecules that could have unique properties or applications .
Biological Studies: Investigating Mechanisms of Action
The biological activity of quinoline compounds makes them suitable for studying the mechanisms of action at the molecular level. Researchers can use 3-Benzoyl-6-chloro-4-(morpholin-4-yl)quinoline hydrochloride to investigate how such compounds interact with biological targets, which is crucial for understanding disease pathology and drug interactions .
Material Science: Fluorescent Probes and Sensors
Due to the inherent fluorescence of many quinoline derivatives, this compound could be utilized in material science as a fluorescent probe or sensor. It can help in detecting or measuring specific ions or molecules, providing valuable insights into various chemical processes .
Environmental Chemistry: Pollutant Detection and Analysis
In environmental chemistry, 3-Benzoyl-6-chloro-4-(morpholin-4-yl)quinoline hydrochloride might be applied in the detection and analysis of pollutants. Its chemical properties could allow it to bind with certain contaminants, aiding in their identification and quantification in environmental samples .
Pharmacology: Studying Drug-Receptor Interactions
This compound’s potential interaction with various receptors can be studied in pharmacology. It can be used to understand the binding affinity and efficacy of drug-receptor interactions, which is fundamental in the design of drugs with higher specificity and lower side effects .
Each of these applications demonstrates the versatility and importance of 3-Benzoyl-6-chloro-4-(morpholin-4-yl)quinoline hydrochloride in scientific research. Its multifaceted uses across different fields of study highlight its potential as a valuable compound in both academic and industrial research settings. The information provided is based on the current understanding and applications of quinoline derivatives in general, as specific data on this compound may not be widely available yet .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Quinoline compounds, which this molecule is a derivative of, are known to have a wide spectrum of biological activity, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity .
Mode of Action
Quinoline compounds are known to interact with various biological targets, leading to their wide range of biological activities .
Biochemical Pathways
Quinoline compounds are known to interact with various biochemical pathways, contributing to their diverse biological activities .
Result of Action
Quinoline compounds are known to have a wide range of biological activities, suggesting diverse molecular and cellular effects .
Propriétés
IUPAC Name |
(6-chloro-4-morpholin-4-ylquinolin-3-yl)-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2.ClH/c21-15-6-7-18-16(12-15)19(23-8-10-25-11-9-23)17(13-22-18)20(24)14-4-2-1-3-5-14;/h1-7,12-13H,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMALBHJWKYZQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

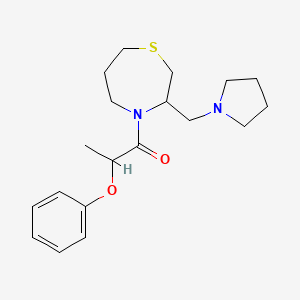
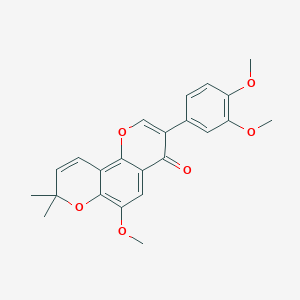
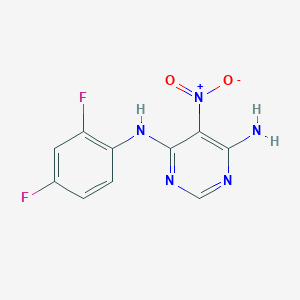
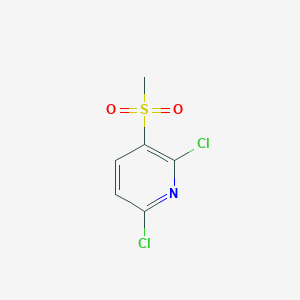
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2927275.png)
![N-[(1-Aminocyclohexyl)methyl]-2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetamide;hydrochloride](/img/structure/B2927276.png)

![N-butyl-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2927278.png)
![2-[(2-ethoxyphenyl)amino]-N-(3-isopropylphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2927279.png)
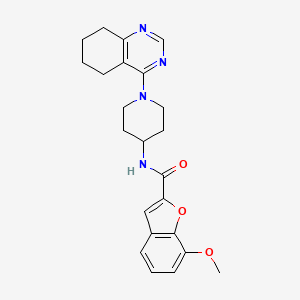
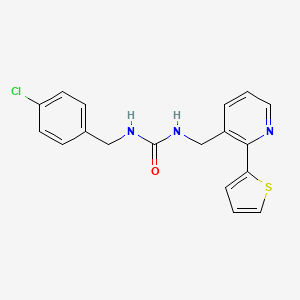
![Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2927283.png)
![2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one](/img/structure/B2927284.png)
![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2927285.png)